molecular formula C11H8Cl2N2OS B4833626 2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B4833626
M. Wt: 287.2 g/mol
InChI Key: GMLZNRZVHIHZRR-UHFFFAOYSA-N
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Description

“2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting various biological activities. They can undergo various chemical reactions such as donor–acceptor, nucleophilic, oxidation reactions, etc .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including derivatives like our compound, have demonstrated antimicrobial properties. Researchers have explored their potential as antimicrobial agents against bacteria, fungi, and viruses . Further studies could investigate the specific mechanisms by which this compound inhibits microbial growth.

Anticancer Potential

Certain thiazole derivatives exhibit antitumor and cytotoxic activity . Investigating the effects of our compound on cancer cell lines could provide valuable insights. Preliminary screening against breast cancer cells has already shown promising results .

Antioxidant Properties

Thiazoles have been associated with antioxidant activity, which helps protect cells from oxidative stress. Understanding how our compound interacts with reactive oxygen species could contribute to antioxidant drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazole derivatives, including our compound, have demonstrated anti-inflammatory activity . Further research could explore their impact on inflammatory pathways.

Antiviral Activity

Thiazoles have shown promise as antiviral agents. Researchers have explored their efficacy against HIV and other viruses . Investigating our compound’s antiviral properties could contribute to drug development.

Future Directions

Thiazole derivatives have shown promising results in various fields of medicinal chemistry, including anticancer drug discovery . Future research could focus on exploring the potential of “2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide” in these areas.

properties

IUPAC Name

2,3-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)7-3-2-4-8(12)9(7)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLZNRZVHIHZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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